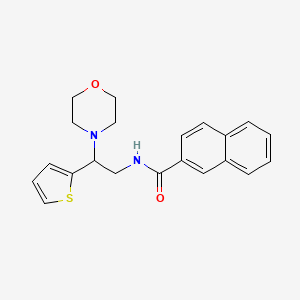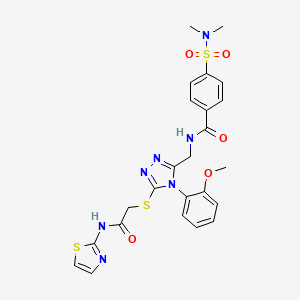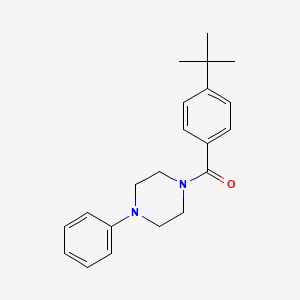
N-(2-morfolino-2-(tiofen-2-il)etil)-2-naftalamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-morpholino-2-(thiophen-2-yl)ethyl)-2-naphthamide is a useful research compound. Its molecular formula is C21H22N2O2S and its molecular weight is 366.48. The purity is usually 95%.
BenchChem offers high-quality N-(2-morpholino-2-(thiophen-2-yl)ethyl)-2-naphthamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-morpholino-2-(thiophen-2-yl)ethyl)-2-naphthamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Sensores químicos fluorescentes
Este compuesto se puede utilizar en el desarrollo de sensores químicos fluorescentes . Estos sensores químicos se utilizan para la detección de cationes, aniones, pequeñas moléculas neutras y biomoléculas (como proteínas y ADN) de importancia biológica y/o ambiental . Esta aplicación es particularmente importante en diversos campos como la biología, la fisiología, la farmacología y las ciencias ambientales .
Desarrollo de fármacos
La estructura única de este compuesto permite investigaciones en el campo del desarrollo de fármacos. Se puede utilizar como estructura base para la síntesis de nuevos fármacos, lo que podría conducir a tratamientos para diversas enfermedades.
Ciencia de materiales
En el campo de la ciencia de materiales, este compuesto se puede utilizar para el desarrollo de nuevos materiales. Sus propiedades únicas podrían conducir a la creación de materiales con características novedosas.
Bioquímica
Este compuesto también se puede utilizar en la investigación bioquímica. Se puede utilizar para estudiar procesos y reacciones bioquímicas, lo que podría conducir a nuevos conocimientos y descubrimientos.
Actividad fungicida
Se diseñó y sintetizó una serie de nuevos derivados de N-(tiofen-2-il) nicotinamida mediante el empalme de la molécula natural de ácido nicotínico, heterociclo que contiene nitrógeno, y el tiofeno, heterociclo que contiene azufre . Los resultados del ensayo biológico in vivo de todos los compuestos contra el mildiu velloso del pepino (CDM, Pseudoperonospora cubensis (Berk.et Curt.) Rostov.) en un invernadero indicaron que los compuestos exhibieron excelentes actividades fungicidas .
Actividad herbicida
Se ha descubierto que el compuesto tiene actividad herbicida contra Phalaris minor, una maleza importante del cultivo de trigo . El ensayo de planta completa mostró que el compuesto es igualmente eficaz que el isoproturón (un herbicida ampliamente utilizado) y no tiene un efecto adverso sobre las plántulas de trigo . Esto lo convierte en un candidato prometedor para su desarrollo posterior como herbicida .
Propiedades
IUPAC Name |
N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2S/c24-21(18-8-7-16-4-1-2-5-17(16)14-18)22-15-19(20-6-3-13-26-20)23-9-11-25-12-10-23/h1-8,13-14,19H,9-12,15H2,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBZIXVNKLFFHHD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)C2=CC3=CC=CC=C3C=C2)C4=CC=CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-(4-chlorophenyl)-2-oxoethyl]-N'-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}sulfamide](/img/structure/B2405223.png)

![7-[6-(4-benzylpiperazin-1-yl)-6-oxohexyl]-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2405226.png)

![7-(2-fluorophenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2405228.png)
![4,5-Dihydroacenaphtho[5,4-d]thiazol-8-amine](/img/structure/B2405230.png)
![6-Chloro-N-[(3-hydroxythiolan-3-YL)methyl]pyridine-3-carboxamide](/img/structure/B2405232.png)
![{[(6-Methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetic acid](/img/structure/B2405234.png)
![2-fluoro-N-[(1-hydroxycyclopentyl)methyl]pyridine-4-carboxamide](/img/structure/B2405235.png)
![3-[(4-chlorophenyl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)propanamide](/img/structure/B2405237.png)
![2-[5-(Difluoromethyl)-1,2-oxazol-3-yl]propan-2-amine hydrochloride](/img/structure/B2405239.png)

![2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2405245.png)

